Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2-Chlorooxazole-4-carbonitrile: Properties, Reactivity, and Synthetic Potential
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in drug design. The strategic functionalization of the oxazole ring allows for the precise tuning of a molecule's physicochemical properties and biological activity.
2-Chlorooxazole-4-carbonitrile emerges as a particularly valuable synthetic intermediate. This molecule combines the oxazole core with two key functional groups that unlock a diverse range of chemical transformations:
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The C2-Chloro Substituent: The chlorine atom at the 2-position activates the ring for nucleophilic substitution and serves as a versatile handle for modern cross-coupling reactions. The incorporation of chlorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[3][4]
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The C4-Nitrile Group: The carbonitrile is a stable, electron-withdrawing group that can be readily converted into other essential functionalities, such as carboxylic acids, amides, or amines, providing further avenues for molecular diversification.
This guide provides a comprehensive technical overview of 2-Chlorooxazole-4-carbonitrile, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, explore its reactivity, and present its potential as a cornerstone for the synthesis of complex, high-value molecules.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its core properties and expected spectroscopic features can be reliably established.
Core Chemical Properties
A summary of the fundamental properties of 2-Chlorooxazole-4-carbonitrile is presented below.
| Property | Value | Reference |
| CAS Number | 1240598-38-2 | [5][6] |
| Molecular Formula | C₄HClN₂O | [5][6] |
| Molecular Weight | 128.51 g/mol | [5][6] |
| Purity (Typical) | ≥95% | [5][7] |
| Synonyms | 2-chloro-oxazole-4-carbonitrile; ZINC95936576 | [7] |
Spectroscopic Characterization (Predicted)
The structural features of 2-Chlorooxazole-4-carbonitrile give rise to a predictable spectroscopic signature. The following are expected characteristics based on standard principles of NMR, IR, and mass spectrometry.[8]
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¹H NMR Spectroscopy: The molecule contains a single proton attached to the oxazole ring at the C5 position. This proton is expected to appear as a singlet in the aromatic region of the spectrum, likely deshielded due to the electron-withdrawing effects of the adjacent nitrile group and the electronegative ring atoms.
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¹³C NMR Spectroscopy: Four distinct carbon signals are anticipated. The carbon of the nitrile group (C≡N) will appear in its characteristic region (~115-120 ppm). The three carbons of the oxazole ring will be observed in the aromatic/heteroaromatic region, with their specific shifts influenced by the chloro and nitrile substituents.
-
Infrared (IR) Spectroscopy: Key vibrational modes will provide structural confirmation. A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230-2260 cm⁻¹. Vibrations corresponding to the C=N and C=C stretching of the oxazole ring would appear in the 1500-1650 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 128. Due to the natural abundance of chlorine isotopes, a characteristic M+2 peak at m/z 130 with approximately one-third the intensity of the M⁺ peak is a definitive feature.
Synthesis Strategies
While a specific, published protocol for the synthesis of 2-Chlorooxazole-4-carbonitrile is not detailed in the available literature, a plausible synthetic route can be designed based on established oxazole synthesis methodologies. One common approach involves the cyclization of α-haloketones with amides. A related compound, ethyl 2-chlorooxazole-4-carboxylate, serves as a versatile precursor for a wide array of substituted oxazoles, indicating the stability and utility of the 2-chlorooxazole core.[9]
General methods for oxazole synthesis often involve visible-light photocatalysis or metal-catalyzed cyclizations, which offer mild conditions and good functional group tolerance.[10][11]
Chemical Reactivity and Synthetic Utility
The true value of 2-Chlorooxazole-4-carbonitrile lies in its predictable and versatile reactivity, which allows it to serve as a linchpin in complex synthetic sequences. The primary sites of reactivity are the C2-chloro position and the C4-nitrile group.
Nucleophilic Aromatic Substitution (SNAAr) at C2
The electron-deficient nature of the oxazole ring, further enhanced by the C4-nitrile, makes the C2 position highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the displacement by a variety of nucleophiles. This reaction pathway is analogous to the well-documented reactivity of 2-chlorobenzimidazoles and other 2-chloro-heterocycles.[12]
-
Causality: The electronegative nitrogen and oxygen atoms in the oxazole ring withdraw electron density, polarizing the C2-Cl bond and stabilizing the Meisenheimer-like intermediate formed upon nucleophilic attack.
Common nucleophiles for this transformation include:
-
Alkoxides (R-O⁻) to form 2-alkoxyoxazoles.
-
Amines (R-NH₂) to generate 2-aminooxazoles.
-
Thiols (R-S⁻) to yield 2-thioether-substituted oxazoles.
This protocol is a representative, hypothetical procedure based on standard literature methods for heteroaryl chlorides.
-
Reaction Setup: To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add 2-Chlorooxazole-4-carbonitrile (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the vial and heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Trustworthiness: This self-validating protocol includes an inert atmosphere to protect the catalyst, a base to facilitate the catalytic cycle, and standard workup and purification steps to isolate the desired product. Monitoring by TLC/LC-MS ensures reaction completion is tracked accurately.
Transformations of the C4-Nitrile Group
The nitrile group offers a gateway to other important functionalities.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. The resulting 2-chlorooxazole-4-carboxylic acid is itself a valuable synthetic intermediate. [13][14]* Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation. This introduces a flexible linker and a basic center into the molecule.
Applications in Medicinal Chemistry and Drug Discovery
While specific applications of 2-Chlorooxazole-4-carbonitrile are not yet widely reported, its potential is evident from its ability to generate diverse libraries of 2,4-disubstituted oxazoles. This scaffold is of high interest in drug discovery. [15]The 1,2,4-oxadiazole ring, a related heterocycle, is found in several commercial drugs, highlighting the pharmaceutical industry's interest in such five-membered heterocycles. [16] By using the synthetic handles of 2-Chlorooxazole-4-carbonitrile, medicinal chemists can rapidly explore structure-activity relationships (SAR). For example, the C2 position can be decorated with various aryl groups via Suzuki coupling to probe for interactions with hydrophobic pockets in a target protein, while the C4 position can be converted to an amide to act as a hydrogen bond donor or acceptor.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7]* Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7][17]* Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. [7]Avoid formation of dust and aerosols. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5][7]It is recommended to store the compound under an inert atmosphere.
-
First Aid: In case of inhalation, move to fresh air. For skin contact, wash with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. In all cases of significant exposure, consult a physician. [6][7]* Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus if necessary. [6]
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